1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}
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Overview
Description
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by its unique structure, which includes an indole core substituted with decoxybenzoyl groups.
Preparation Methods
The synthesis of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} typically involves multiple steps, including the formation of the indole core and subsequent functionalization with decoxybenzoyl groups. The synthetic route may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization with Decoction Groups: The indole core is then functionalized with decoxybenzoyl groups through acylation reactions. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Final Coupling: The final step involves coupling the functionalized indole with 4-decoxybenzoate using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer activities.
Comparison with Similar Compounds
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} lies in its specific substitution pattern and the presence of decoxybenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C42H54N2O6 |
---|---|
Molecular Weight |
682.9g/mol |
IUPAC Name |
[(Z)-[1-(4-decoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-decoxybenzoate |
InChI |
InChI=1S/C42H54N2O6/c1-3-5-7-9-11-13-15-19-31-48-35-27-23-33(24-28-35)40(45)44-38-22-18-17-21-37(38)39(41(44)46)43-50-42(47)34-25-29-36(30-26-34)49-32-20-16-14-12-10-8-6-4-2/h17-18,21-30H,3-16,19-20,31-32H2,1-2H3/b43-39- |
InChI Key |
YYBFYYWVXAUZAN-MBJURZOESA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)/C2=O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
Origin of Product |
United States |
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